Nonsteroidal aromatase inhibitor 1
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Overview
Description
Nonsteroidal aromatase inhibitors are a class of compounds that inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. These inhibitors are primarily used in the treatment of hormone-dependent breast cancer in postmenopausal women. By reducing estrogen levels, they help to slow or stop the growth of estrogen receptor-positive breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonsteroidal aromatase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of letrozole, a well-known nonsteroidal aromatase inhibitor, involves the following steps:
- Formation of a triazole ring through cyclization reactions.
- Introduction of a cyanophenyl group via nucleophilic substitution.
- Final coupling of the triazole and cyanophenyl intermediates under specific reaction conditions .
Industrial Production Methods: Industrial production of nonsteroidal aromatase inhibitors involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Nonsteroidal aromatase inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of these inhibitors.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various intermediates and final nonsteroidal aromatase inhibitors with modified functional groups, enhancing their efficacy and selectivity .
Scientific Research Applications
Nonsteroidal aromatase inhibitors have a wide range of scientific research applications:
Chemistry: They are used as model compounds to study enzyme inhibition and drug design.
Biology: These inhibitors help in understanding the role of estrogens in various biological processes.
Medicine: They are crucial in the treatment of hormone-dependent breast cancer and other estrogen-related conditions.
Mechanism of Action
Nonsteroidal aromatase inhibitors exert their effects by binding reversibly to the aromatase enzyme. This binding inhibits the enzyme’s ability to convert androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the active site of the aromatase enzyme, where the inhibitors form non-covalent interactions, blocking the enzyme’s activity .
Comparison with Other Aromatase Inhibitors:
Steroidal Aromatase Inhibitors: These inhibitors bind covalently and irreversibly to the aromatase enzyme, leading to permanent inhibition. Examples include exemestane.
Nonsteroidal Aromatase Inhibitors: These inhibitors bind non-covalently and reversibly, allowing for more controlled inhibition.
Uniqueness: Nonsteroidal aromatase inhibitors are unique due to their reversible binding mechanism, which allows for more precise control over estrogen levels. This makes them particularly suitable for long-term treatment of hormone-dependent breast cancer .
Comparison with Similar Compounds
- Anastrozole
- Letrozole
- Exemestane (steroidal)
- Aminoglutethimide
Properties
Molecular Formula |
C22H16N4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(6-but-2-ynoxy-1-benzofuran-2-yl)-(1,2,4-triazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C22H16N4O2/c1-2-3-10-27-19-9-8-18-11-21(28-20(18)12-19)22(26-15-24-14-25-26)17-6-4-16(13-23)5-7-17/h4-9,11-12,14-15,22H,10H2,1H3 |
InChI Key |
VCZRCOBTYSEEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)C#N)N4C=NC=N4 |
Origin of Product |
United States |
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